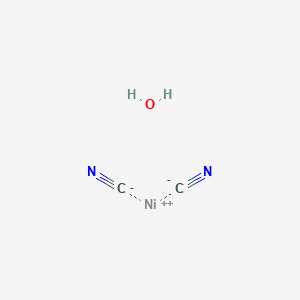

Nickel cyanide (Ni(CN)2), hydrate

説明

BenchChem offers high-quality Nickel cyanide (Ni(CN)2), hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel cyanide (Ni(CN)2), hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C2H2N2NiO |

|---|---|

分子量 |

128.74 g/mol |

IUPAC名 |

nickel(2+);dicyanide;hydrate |

InChI |

InChI=1S/2CN.Ni.H2O/c2*1-2;;/h;;;1H2/q2*-1;+2; |

InChIキー |

RYJDBHWFUNCZDO-UHFFFAOYSA-N |

正規SMILES |

[C-]#N.[C-]#N.O.[Ni+2] |

製品の起源 |

United States |

Historical Context and Evolution of Research on Cyanide Complexes of Nickel Ii

The study of nickel cyanide complexes dates back to the early 20th century. homescience.net Early research focused on the synthesis and basic characterization of these compounds. For instance, the tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, was identified and its properties investigated. homescience.net This ion is formed when nickel salts react with alkali metal cyanides in aqueous solutions. laboratorynotes.com The cyanide ligand is a strong-field ligand, leading to the formation of stable complexes with transition metals like nickel. laboratorynotes.com

Over the years, research has evolved to explore the nuanced structural and bonding characteristics of these complexes. The discovery that the [Ni(CN)₄]²⁻ ion typically adopts a square planar geometry was a significant step in understanding the coordination chemistry of nickel(II). laboratorynotes.comadichemistry.com This geometry is a consequence of the d⁸ electron configuration of the Ni²⁺ ion in the presence of strong-field cyanide ligands, resulting in a low-spin, diamagnetic complex. laboratorynotes.comadichemistry.com More recent research has delved into the creation of more complex structures, including one-dimensional chains and three-dimensional networks, by linking [Ni(CN)₄]²⁻ units with other metal complexes. researchgate.netresearchgate.netiucr.org

Significance Within Coordination Chemistry and Materials Science Domains

The study of nickel(II) cyanide hydrate (B1144303) and its related complexes is of considerable importance in both coordination chemistry and materials science.

In coordination chemistry , nickel cyanide complexes serve as fundamental examples for understanding concepts such as ligand field theory, isomerism, and the magnetic properties of transition metal complexes. adichemistry.comncert.nic.in The square planar [Ni(CN)₄]²⁻ complex is a classic case used to illustrate the effects of strong-field ligands on the electronic configuration and geometry of a metal center. laboratorynotes.comadichemistry.com The ability of the cyanide ligand to act as a bridging ligand has led to the synthesis of a wide variety of coordination polymers with interesting structural motifs. researchgate.netresearchgate.netiucr.org These polymers can exhibit different dimensionalities, from one-dimensional chains to two- and three-dimensional networks. researchgate.netresearchgate.netiucr.orgtandfonline.com

In the realm of materials science , nickel cyanide-based materials have shown potential for various applications. For example, coordination polymers containing [Ni(CN)₄]²⁻ units have been investigated as host-guest systems, capable of trapping small aromatic molecules. wikipedia.org These materials, known as Hofmann-type clathrates, have potential applications in separation technologies. wikipedia.org Furthermore, bimetallic nanoparticles containing nickel, sometimes derived from nickel-containing metal-organic frameworks (MOFs), are being explored as catalysts for important chemical reactions like the hydrogen evolution reaction. acs.org The electronic properties of nickel cyanide complexes also make them interesting for the development of new magnetic and electronic materials. researchgate.net

Theoretical and Computational Modeling of Nickel Ii Cyanide Hydrate

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of nickel(II) cyanide and its hydrated forms. These approaches allow for a detailed examination of ground and excited states, which is crucial for understanding the compound's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of transition metal complexes like nickel cyanide. DFT calculations predict that for the simple NiCN molecule, the ground state is a ²Δ state. aip.orgnih.gov For nickel-containing complexes, DFT can determine the energetic ordering of different electronic states and predict molecular structures with high accuracy. aip.org For instance, in a cyanide-bridged Fe-Co molecular square, DFT calculations have successfully elucidated the ground states at different temperatures, which involve different spin states of the metal ions. rsc.org

DFT studies on various nickel complexes have shown that the method can accurately predict geometries and electronic properties. For example, calculations on dicesium nickel selenate (B1209512) tetrahydrate using the B3LYP functional provided detailed insights into its optimized structure and chemical bonding. uctm.edu In the context of nickel hexacyanoferrate, DFT computations have even predicted the existence of a new tetragonal crystal structure that is energetically similar to the known cubic structure. researchgate.net The choice of functional and basis set is critical and is often benchmarked against experimental data to ensure reliability. acs.org DFT can also be combined with other methods, like dynamical mean-field theory (DFT+DMFT), to study complex systems and obtain insulating ground states that are in agreement with experimental observations, which standard DFT might incorrectly describe as metallic. aps.org

Selected DFT-Calculated Properties for Nickel-Containing Systems

| System | Predicted Property | Computational Level | Reference |

|---|---|---|---|

| NiCN | ²Δ Ground State | - | aip.orgnih.gov |

| [Co₂Fe₂(CN)₆(tp*)₂(dtbbpy)₄]²⁺ | Diamagnetic ground state at low temp. | DFT | rsc.org |

| Nickel Hexacyanoferrate | Prediction of a tetragonal crystal structure | DFT+U+vdW | researchgate.net |

| Cs₂Ni(SeO₄)₂·4H₂O | Optimized molecular geometry and electronic structure | B3LYP/6-311+G(d,p) & LANL2DZ | uctm.edu |

Ab Initio and Semi-Empirical Molecular Orbital Methods

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous framework for studying nickel cyanide. xmu.edu.cn Techniques like the complete active space self-consistent field (CASSCF) and multireference configuration interaction (MRCI) have been used to study the electronic states of NiCN. aip.orgresearchgate.net These methods are crucial for understanding the bonding between the nickel atom and the cyanide ligand. aip.org For NiCN, MRCI calculations with Davidson's correction have determined the ground state to be ²Δi with a linear equilibrium geometry. researchgate.net Coupled cluster methods, particularly with perturbative triple excitations [CCSD(T)], offer a high level of accuracy for predicting structures and energetics of low-lying electronic states. aip.org

Ab initio molecular dynamics (AIMD) simulations, which compute forces from electronic structure calculations at each time step, are used to study the structure and dynamics of hydrated ions. nih.gov For instance, AIMD simulations of hydrated Ni(II) ions have accurately predicted the Ni-O and Ni-D distances in the first hydration shell, which are in excellent agreement with experimental data from neutron diffraction and X-ray diffraction. shaoxc.com These simulations provide a molecular-level understanding of how the ion influences the surrounding water network. nih.gov Semi-empirical methods, while less accurate, use parameters from experimental data to simplify calculations and can be useful for larger systems. xmu.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties and simulate electronic absorption spectra. acs.orgacs.org It is widely used for interpreting the UV-Vis spectra of transition metal complexes. researchgate.net For square-planar nickel(II) complexes, TD-DFT calculations have confirmed that absorption bands near 400 nm are due to metal-to-ligand charge transfer (MLCT) transitions. acs.org The method can also predict the energies of triplet excited states, which is important for understanding the photophysical properties of these complexes. acs.orgrsc.org

TD-DFT has been successfully applied to understand the sensitization of nanoparticles by cyanide complexes. For example, calculations on [Fe(CN)₆]⁴⁻ adsorbed on a TiO₂ nanoparticle revealed a direct charge injection process from the dye's molecular orbital to a localized state on the nanoparticle. acs.orgresearchgate.net The accuracy of TD-DFT depends on the choice of functional, and benchmarks against experimental or high-level ab initio data are often necessary. researchgate.netnih.gov Despite some limitations, TD-DFT remains a computationally efficient method for studying the electronic spectra of large systems, including those relevant to photocatalysis and molecular magnetism. rsc.orgrsc.org

Molecular Simulations of Hydration Phenomena

Molecular simulations are indispensable for studying the dynamic behavior of the hydrated nickel(II) ion, providing insights into the structure of hydration shells and the mechanisms of water exchange.

Classical Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Nickel(II) Hydration

Classical Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to investigate the hydration structure of the Ni(II) ion in water. acs.orgresearchgate.net These simulations have shown that the Ni(II) ion is typically six-coordinate in aqueous solution, forming an octahedral [Ni(H₂O)₆]²⁺ complex. acs.orgresearchgate.net The simulations accurately predict the Ni-O bond distance for the first hydration shell to be around 2.14–2.25 Å. researchgate.net The structure of the second hydration shell has also been characterized, with simulations showing its presence at approximately 4.0 Å from the nickel ion. shaoxc.com

MD simulations have also been instrumental in studying the dynamics of the hydration shell. The average residence time of water molecules in the first hydration shell of Ni(II) has been calculated, providing insights into the lability of the complex. researchgate.net Furthermore, MD simulations have been used to observe the water exchange reaction for the six-coordinate Ni(II) ion, revealing that it proceeds through a dissociative mechanism via a five-coordinate intermediate with a short lifetime of about 2.5 picoseconds. acs.orgresearchgate.net Monte Carlo methods have also been employed to study these systems, for example, in combination with first-principles calculations to evaluate the effects of surface adsorbates on the properties of nickel. aip.orgresearchgate.net

Hydration Structure Parameters of Ni(II) from Different Simulation Methods

| Method | Ni-O Distance (First Shell) (Å) | Coordination Number | Reference |

|---|---|---|---|

| Classical MD (with 3-body correction) | 2.25 | 6 | acs.orgresearchgate.net |

| Classical MC (with 3-body correction) | 2.21 | 6 | acs.orgresearchgate.net |

| QM/MM-MD | 2.14 | 6 | acs.orgresearchgate.net |

| Subsystem DFT (sDFT) AIMD | 2.10 | 6 | shaoxc.com |

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Water Exchange

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful approach to study chemical reactions in solution by treating the reactive center (the Ni(II) ion and its first hydration shell) with quantum mechanics and the surrounding solvent with a classical force field. researchgate.netacs.orgrsc.org This partitioning allows for an accurate description of the electronic changes during the reaction while maintaining computational efficiency. acs.org

QM/MM MD simulations have been successfully used to investigate the hydration structure and water exchange reactions of the Ni(II) ion. acs.orgresearchgate.net These studies confirm the six-coordinate structure and provide Ni-O distances that are in good agreement with experimental values. acs.org The QM/MM approach is particularly valuable for studying the mechanism of water exchange, a fundamental ligand substitution reaction. Calculations have supported a dissociative mechanism for water exchange at the Ni(II) ion, which is consistent with experimental findings of a positive activation volume. acs.org The methodology has also been applied to more complex biological systems, such as metalloenzymes, to study reaction mechanisms involving metal-bound water molecules. nih.gov

Analysis of Bonding and Electronic Properties

The electronic properties of nickel(II) cyanide and its hydrates are governed by the nature of the ligands bonded to the Ni(II) center. The vast difference between the strong-field, π-accepting cyanide ion (CN⁻) and the weak-field, σ-donating water molecule (H₂O) leads to distinct and predictable changes in the d-orbital energies, bonding interactions, and magnetic properties of the resulting complexes.

Ligand Field Theory and d-Orbital Splitting in [Ni(CN)₄]²⁻ and Related Hydrates

Ligand Field Theory (LFT) offers a powerful framework for understanding the electronic structure of coordination compounds. For a Ni(II) ion, which has a d⁸ electron configuration, the geometry of the complex and the nature of the ligands are paramount in determining the splitting of the d-orbitals.

The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square planar complex. learncbse.in In this arrangement, the cyanide ligands, being strong-field ligands, cause a significant splitting of the nickel's d-orbitals. The dₓ²-y² orbital, which points directly at the ligands, is destabilized to the greatest extent. The other d-orbitals are split as shown in the table below, leading to a large energy gap between the highest occupied molecular orbital (HOMO), primarily d₂², and the lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital derived from the dₓ²-y² orbital. This large energy gap favors a low-spin configuration, where all eight d-electrons are paired in the lower energy orbitals, resulting in a diamagnetic complex. learncbse.inncert.nic.in

In contrast, the fully hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, adopts an octahedral geometry. Water is a weak-field ligand, leading to a much smaller energy splitting (Δₒ) between the t₂g (dxy, dxz, dyz) and eg (dz², dx²-y²) sets of orbitals. learncbse.in This smaller energy gap is insufficient to overcome the spin-pairing energy, resulting in a high-spin configuration with two unpaired electrons, making the complex paramagnetic. learncbse.in

Table 1: Comparison of d-Orbital Splitting in Idealized Ni(II) Complexes

| Feature | [Ni(CN)₄]²⁻ (Square Planar) | [Ni(H₂O)₆]²⁺ (Octahedral) |

|---|---|---|

| Geometry | Square Planar | Octahedral |

| Ligand Type | Strong-field (CN⁻) | Weak-field (H₂O) |

| Spin State | Low-Spin (Diamagnetic) | High-Spin (Paramagnetic) |

| d-Orbital Splitting | Large splitting, dₓ²-y² is highest in energy | Small splitting (Δₒ) into t₂g and eg sets |

| Electron Configuration | (dₓz, dyz)⁴(d₂²)²(dxy)² | (t₂g)⁶(eg)² |

This table provides an interactive comparison of the key properties of the two parent nickel(II) complexes.

Investigation of Pi-Backbonding and Charge Transfer

Pi-backbonding is a crucial component of the bonding in metal-cyanide complexes. It involves the donation of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the cyanide ligands. This interaction strengthens the metal-ligand bond and has a significant impact on the electronic structure.

Theoretical Predictions of Spin States in Hydrated Nickel(II) Environments

The spin state of a Ni(II) complex is a delicate balance between the ligand field splitting energy and the spin-pairing energy. As established, [Ni(CN)₄]²⁻ is low-spin, while [Ni(H₂O)₆]²⁺ is high-spin. learncbse.inncert.nic.in This demonstrates the profound influence of the ligand environment on the magnetic properties.

For hydrated nickel(II) cyanide, theoretical models predict that the spin state will be highly dependent on the stoichiometry, i.e., the ratio of cyanide to water ligands. The average ligand field experienced by the Ni(II) ion will decrease as the number of coordinated water molecules increases.

Computational chemistry, particularly DFT, is a powerful tool for predicting the preferred spin state of a complex. By calculating the total electronic energy of both the high-spin and low-spin configurations, the ground state can be determined. For a hypothetical series of [Ni(CN)ₓ(H₂O)y] complexes, one could predict a crossover from a low-spin to a high-spin ground state as the number of water ligands increases and the average ligand field strength drops below the spin-pairing energy.

For instance, a complex like [Ni(CN)₂(H₂O)₄] would likely have a distorted octahedral geometry. With two strong-field and four weak-field ligands, the resulting ligand field might be insufficient to enforce a low-spin state, leading to a high-spin, paramagnetic complex. Theoretical studies on the hydration of Ni(II) ions confirm that the preferred coordination number for the hydrated ion is six, forming an octahedral structure, and that triplet states (high-spin for d⁸) are the low-lying electronic states. researchgate.net The transition from the square planar, low-spin cyanide complex to an octahedral, high-spin aqua complex likely proceeds through a series of hydrated intermediates whose spin states are sensitive to their precise geometry and composition.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Formula |

|---|---|

| Nickel cyanide (Ni(CN)₂), hydrate (B1144303) | Ni(CN)₂·nH₂O |

| Tetracyanonickelate(II) | [Ni(CN)₄]²⁻ |

| Hexaaquanickel(II) | [Ni(H₂O)₆]²⁺ |

| Dicyanodiaquanickel(II) | [Ni(CN)₂(H₂O)₂] |

Thermodynamic and Kinetic Aspects of Hydration Dehydration Transitions in Nickel Ii Cyanide Systems

Reversible Hydration-Dehydration Processes and Phase Transformations

For instance, in related coordination polymers, the removal of coordinated water molecules by thermal dehydration can lead to a transformation from a one-dimensional (1D) chain structure to a two-dimensional (2D) grid-like layer structure. nih.gov This structural reorganization is often reversible, with the material reverting to its original 1D structure upon rehydration. nih.gov Such transformations highlight the flexibility of the crystal lattice and the crucial role of water molecules in dictating the dimensionality and packing of the coordination network.

Similarly, other porous frameworks have demonstrated reversible dehydration and rehydration that occur in a single-crystal-to-single-crystal (SC-SC) manner. rsc.org This indicates that the crystalline integrity can be maintained throughout the process, which is a significant feature for potential applications in areas like selective adsorption. rsc.org

Mechanistic Studies of Water Sorption and Desorption Dynamics

The study of water sorption and desorption in nickel(II) cyanide and related systems provides insights into the mechanisms governing these dynamic processes. The kinetics of hydration and dehydration are critical for understanding the stability and responsiveness of these materials to changes in humidity.

Experimental techniques are employed to evaluate the sorption and desorption characteristics, often involving both column and batch procedures. researchgate.net Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to analyze the experimental data and elucidate the underlying mechanisms of the sorption process. researchgate.net The fit of the data to these models can indicate whether the rate-limiting step is diffusion-based or related to the chemical reaction of water molecules binding to the active sites.

Furthermore, the study of adsorption isotherms, including models like Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich, helps to describe the equilibrium of the sorption process. researchgate.net These models provide valuable information about the adsorbent's capacity and the nature of the interaction between the water molecules and the material's surface. researchgate.net

Calorimetric and Thermogravimetric Analysis (TGA) for Quantifying Hydration Enthalpies

Calorimetric and thermogravimetric analysis (TGA) are powerful techniques for quantitatively studying the thermodynamics of hydration and dehydration in nickel(II) cyanide hydrates. TGA measures the change in mass of a sample as a function of temperature or time, providing precise information about the number of water molecules lost or gained during a transition.

TGA, in conjunction with techniques like differential thermal analysis (DTA), can reveal the temperatures at which dehydration events occur and whether these processes are endothermic or exothermic. This information is crucial for determining the thermal stability of the hydrated compounds.

The enthalpy of hydration, which is the heat change associated with the hydration process, can be quantified using calorimetry. This thermodynamic parameter provides a measure of the strength of the interaction between the water molecules and the nickel(II) cyanide framework. In related systems, such as Prussian blue analogues, the removal of water molecules by heating has been studied to understand its effect on the material's properties. researchgate.net

Table 1: Dehydration-Induced Effects in a Related Nickel(II) Hexacyanoferrate(III) System

| Initial State (Coprecipitated Form) | Annealed State (Above 80°C) |

| Major Structure: Fe(III)-CN-Ni(II) | Formation of Fe(II)-CN-Ni(III) bond |

| No significant charge transfer | Inner charge transfer from Ni(II) to Fe(III) |

This table illustrates the charge transfer induced by dehydration in a related nickel-containing cyanide compound, highlighting the significant electronic changes that can accompany the removal of water molecules. researchgate.net

Single-Crystal-to-Single-Crystal Transitions Induced by Hydration Changes

A particularly fascinating aspect of the hydration-dehydration behavior in some nickel(II) cyanide-related systems is the occurrence of single-crystal-to-single-crystal (SCSC) transformations. nih.govrsc.orgamanote.com This means that the crystal can undergo significant structural changes upon gaining or losing water molecules without losing its single-crystal nature. nih.govrsc.orgrsc.org

The ability to undergo SCSC transformations is of great interest for the development of "smart" materials with switchable properties. The changes in the crystal structure can lead to corresponding changes in physical properties such as photoluminescence. nih.gov

Coordination Polymers and Extended Frameworks Incorporating Tetracyanonickelate Ii Units

Design and Synthesis of Cyano-Bridged Coordination Networks

The design of cyano-bridged coordination networks hinges on the selection of appropriate metal ions and organic ligands to connect the [Ni(CN)₄]²⁻ units. The synthesis of these networks can be achieved through various methods, including slow diffusion, hydrothermal reactions, and controlled crystallization. researchgate.netresearchgate.net A common strategy involves reacting a salt of a transition metal with K₂[Ni(CN)₄] in the presence of an organic "pillar" ligand. acs.org

For instance, the reaction of Cu(NO₃)₂·3H₂O with K₂[Ni(CN)₄] can be controlled by using trisodium (B8492382) citrate (B86180) dihydrate as a chelating agent. This approach prevents the rapid precipitation of the coordination polymer, allowing for the formation of well-defined two-dimensional (2D) nanoflakes. mdpi.com The citrate anions temporarily stabilize the Cu²⁺ ions, leading to a slower, more controlled crystallization process. mdpi.com Similarly, the particle size of Ni(II)-C≡N-Fe(II) coordination polymers can be precisely controlled by varying the amount of sodium citrate added during synthesis. elsevierpure.com

Another synthetic approach is the heterogeneous intercalation of pillaring ligands (HIPLs). This method involves reacting a suspension of pre-formed, layered anhydrous nickel cyanide with an organic pillar ligand in a refluxing solvent. This process converts the 2D [Ni₂(CN)₄]n sheets into three-dimensional (3D) porous frameworks. acs.org

The choice of the secondary metal ion and the organic ligand dictates the final structure and properties of the network. For example, using different metal ions like Co(II) or Fe(II) with the bis-pyrazole ligand 4,4'-methylene-bis(3,5-dimethylpyrazole) (H₂mdp) and [Ni(CN)₄]²⁻ results in isostructural frameworks with distinct gas separation properties. rsc.org

Hofmann-Type Frameworks and their Hydrated Analogues

Hofmann-type frameworks are a prominent class of coordination polymers based on the general formula M(L)₂[Ni(CN)₄], where M is a divalent metal ion and L is a neutral N-donor ligand. acs.org The archetypal Hofmann clathrate, Ni(NH₃)₂Ni(CN)₄·C₆H₆, discovered in 1897, laid the foundation for this extensive family of materials. acs.orgberkeley.edu These frameworks consist of 2D square-grid layers of {M[Ni(CN)₄]}n, which are linked by the axial ligands (L) to form a 3D structure.

The synthesis of Hofmann-type frameworks typically involves the reaction of a metal salt, an N-donor ligand, and a tetracyanonickelate(II) salt. For example, reacting Co(II) or Fe(II) salts with the bis-pyrazole ligand H₂mdp and K₂[Ni(CN)₄] yields frameworks with the formula [M(H₂mdp)(Ni(CN)₄)]. rsc.org These structures feature undulating 2D [MNi(CN)₄] layers pillared by the H₂mdp ligand, creating one-dimensional channels. rsc.org

Heterometallic Coordination Polymers featuring Ni(CN)₄²⁻ Building Blocks

The [Ni(CN)₄]²⁻ anion is an excellent building block for constructing heterometallic coordination polymers, where two or more different metal ions are incorporated into the framework. researchgate.net This approach allows for the combination of different properties, such as magnetism and porosity, within a single material. acs.org

A common strategy for synthesizing these materials is to react a pre-formed complex containing one metal ion with a salt of the second metal ion and K₂[Ni(CN)₄]. For example, a two-dimensional grid-like structure of {[CuIINiII(CN)₄(H₂O)₂]·H₂O}n was synthesized by reacting cationic [Cu(H₂O)₂]²⁺ units with anionic [Ni(CN)₄]²⁻ units. researchgate.net In this structure, the cyanide ligands bridge the Cu(II) and Ni(II) centers. researchgate.net

The choice of the second metal ion can significantly impact the properties of the resulting polymer. For instance, incorporating Fe(II) into Hofmann-type frameworks can lead to spin-crossover (SCO) behavior, where the spin state of the iron can be switched by external stimuli. acs.org The synthesis of heterometallic frameworks like Co(L)Ni(CN)₄ and Fe(L)Ni(CN)₄ has been achieved through the HIPL method. acs.org

Furthermore, the use of different N-donor or O-donor ligands can lead to a variety of structures and dimensionalities. researchgate.netscielo.org.za For example, using N,N'-diethyl thiourea (B124793) (detu) as a ligand, heteronuclear complexes like [Cu(detu)₄Ni(CN)₄]·2H₂O and [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O have been synthesized. scielo.org.za

Structural Flexibility and Tunability through Guest Molecule Inclusion (e.g., Water)

Coordination polymers incorporating tetracyanonickelate(II) units often exhibit structural flexibility, meaning their frameworks can change in response to external stimuli such as the inclusion or removal of guest molecules like water. mdpi.comnih.gov This dynamic behavior is crucial for applications like selective gas adsorption and sensing.

The inclusion of water molecules can significantly influence the framework's structure. In some cases, water molecules coordinate directly to the metal centers, while in others, they occupy the pores as guest molecules, interacting with the framework through hydrogen bonds. researchgate.netnih.gov For example, in the framework [Co(AIP)(bpy)₀.₅(H₂O)]·2H₂O, there are three distinct water molecule sites: one coordinated to the Co(II) center and two in the interstitial space. nih.gov The dehydration of this material leads to a series of structural transformations. nih.gov

The flexibility can arise from the movement of the organic linkers, often described as a "flapping" or "breathing" motion, or from changes in the coordination geometry of the metal ions. mdpi.com In Hofmann-type frameworks, the π-π stacking interactions between the pillaring ligands can also play a role in the structural transformations. nih.gov

The tunability of these frameworks allows for the rational design of materials with specific properties. By carefully selecting the metal ions and organic linkers, it is possible to control the pore size, shape, and functionality, thereby influencing the material's interaction with guest molecules. acs.org The presence of defects in the crystal structure can also impact the framework's properties, such as its hydrophilicity. rsc.org

Gas Sorption and Storage Properties of Porous Nickel(II) Cyanide Frameworks

Porous coordination polymers based on nickel(II) cyanide are promising materials for gas sorption and storage due to their high surface areas and tunable pore structures. berkeley.eduresearchgate.netnih.govnist.govnih.govresearchgate.net The ability to tailor the pore environment at a molecular level allows for the selective adsorption of different gases.

Hofmann-type frameworks, in particular, have been extensively studied for their gas separation capabilities. For example, frameworks with the formula M(pz)[Ni(CN)₄] (where M = Fe, Co, Ni and pz = pyrazine) have shown promise for the separation of xylene isomers. nih.gov Similarly, frameworks of the type [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) exhibit selective uptake of acetylene (B1199291) over methane (B114726) and CO₂, as well as propylene (B89431) over propane. rsc.org This selectivity arises from strong binding interactions at unsaturated metal sites and with the functional groups lining the pore walls. rsc.org

The gas sorption behavior of these materials is often dependent on the flexibility of the framework. Some materials exhibit a "gate-opening" effect, where the framework undergoes a structural change upon exposure to a specific gas at a certain pressure, leading to a sharp increase in gas uptake. nih.gov The CO₂ adsorption behavior of pillared cyanonickelates, for instance, varies depending on the length and functionalization of the pillar ligand, with some showing flexible structural responses during adsorption and desorption. acs.org

The table below summarizes the gas sorption properties of selected porous nickel(II) cyanide frameworks.

| Framework | Gas Adsorbed | Key Findings |

| Pillared Cyanonickelates (PICNICs) | CO₂ | Adsorption behavior is variable and depends on the pillar length and functionalization. Some frameworks exhibit structural flexibility. acs.org |

| [M(H₂mdp)(Ni(CN)₄)] (M = Co, Fe) | C₂H₂, C₃H₆, Xe | Selective uptake of acetylene over methane and CO₂, propylene over propane, and xenon over krypton due to strong binding at unsaturated metal sites and pore walls. rsc.org |

| Ni(bpene)[Ni(CN)₄] | CO₂ | An improved synthetic technique resulted in a polycrystalline material with a 40% higher CO₂ uptake compared to the previously reported powder. researchgate.net |

| M(DMF)₂(odabco)₂₂ (M = Co, Ni) | CO₂ | Despite being cationic frameworks, they exhibit gas adsorption properties, with specific surface areas of 511 m²/g for the Co-based and 377 m²/g for the Ni-based framework. mdpi.com |

| [Mn(NDC)]n | N₂, H₂, CO₂, CH₄ | The desolvated framework with coordinatively unsaturated Mn(II) sites shows significant sorption capabilities for various gases, indicative of permanent microporosity. researchgate.netnih.gov |

Reactivity and Reaction Mechanisms of Nickel Ii Cyanide and Its Hydrates

Ligand Exchange Kinetics and Mechanism in Cyanonickelate(II) Systems

The tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, is a notable example of a complex that is thermodynamically stable yet kinetically labile. cbpbu.ac.in This lability, or the ease with which its ligands can be exchanged, is a key feature of its chemistry. The ability of the nickel(II) center to readily form five- or six-coordinate complexes facilitates this rapid ligand exchange. cbpbu.ac.in The additional bond energy gained from a fifth or sixth ligand helps to compensate for any loss in ligand field stabilization energy. cbpbu.ac.in

Studies on ligand substitution reactions in square planar d⁸ complexes, such as those of Pt(II), have provided a framework for understanding these processes. cbpbu.ac.in These reactions often proceed via an associative Sₙ2 mechanism, where a nucleophile attacks the complex, forming a trigonal bipyramidal intermediate before the leaving group departs. cbpbu.ac.in This mechanism typically results in the retention of stereochemistry. cbpbu.ac.in For cyanonickelate(II) systems, the kinetics of ligand exchange are influenced by factors such as the nature of the entering and leaving groups and the solvent. chemguide.co.uk

For instance, the reaction of a halogenoalkane with cyanide ions to form a nitrile is a classic example of nucleophilic substitution. chemguide.co.uk The cyanide ion acts as a nucleophile, attacking the carbon atom bonded to the halogen. youtube.com This process can occur via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the halogenoalkane. chemguide.co.uk

Water Exchange Dynamics around Hydrated Nickel(II) Centers

The behavior of water molecules in the hydration shells of the nickel(II) ion is crucial to understanding the reactivity of its hydrated salts. Computational simulations, including classical molecular dynamics (MD), Monte Carlo (MC), and combined quantum mechanical/molecular mechanical (QM/MM) MD, have been employed to investigate the structure and dynamics of hydrated Ni(II). acs.orgresearchgate.net

These studies reveal that the Ni(II) ion is typically coordinated by six water molecules in a stable octahedral arrangement. acs.orgresearchgate.net The dynamics of these water molecules are significantly different from those in bulk water. researchgate.net The exchange of these coordinated water molecules with those in the bulk solution is a key process. acs.org

Simulations have shown that the water exchange reaction for the six-coordinate Ni(II) ion proceeds through a five-coordinate intermediate, with a lifetime of approximately 2.5 picoseconds. acs.org This suggests a dissociative mechanism for the water exchange, which is consistent with experimental observations. acs.org The stability of the [Ni(H₂O)₆]²⁺ complex is high, and the reorientational correlation functions for the complex as a whole converge slowly. researchgate.net

Table 1: Structural Parameters of Hydrated Nickel(II) Ion

| Method | Ni-O Distance (Å) | Coordination Number |

| Classical MD (with 3-body corrections) | 2.25 | 6 |

| Classical MC (with 3-body corrections) | 2.21 | 6 |

| QM/MM-MD (with 3-body corrections) | 2.14 | 6 |

| Experimental (XRD, ND, EXAFS) | ~2.14 - 2.25 | 6 |

| This table presents a summary of the Nickel-Oxygen bond distances and coordination numbers for the hydrated Nickel(II) ion, as determined by various computational and experimental methods. |

Catalytic Reaction Mechanisms Investigated via Spectroscopic and Computational Methods

Nickel cyanide complexes are important in various catalytic reactions, and understanding their mechanisms is key to developing new and improved catalytic systems. Spectroscopic and computational methods are powerful tools for elucidating these complex reaction pathways. acs.orgnih.gov

For example, in the nickel-catalyzed transfer hydrocyanation of alkynes, in-depth kinetic and computational studies have been used to understand the mechanism. acs.orgnih.gov These studies have focused on the challenging activation of the C(sp³)–CN bond to generate the active H–Ni–CN catalyst. acs.orgnih.gov Comparisons of experimental and computationally derived kinetic isotope effect data have supported a direct oxidative addition mechanism of the nickel catalyst into the C(sp³)–CN bond. acs.orgnih.gov

The proposed catalytic cycle often involves several key steps:

Oxidative Addition: The nickel catalyst activates a C-CN bond. acs.orgnih.gov

Intermediate Formation: An intermediate species such as [(BISBI)Ni(alkyl)(CN)] is formed. acs.orgnih.gov

β-Hydride Elimination: This step generates the active hydrocyanation catalyst, for example, [(BISBI)Ni(H)(CN)]. acs.orgnih.gov

Migratory Insertion: The alkyne inserts into the Ni-H bond. acs.orgnih.gov

Reductive Elimination: The final product is released, and the catalyst is regenerated.

The versatility of nickel catalysis stems from its ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and to participate in both two-electron and radical pathways. escholarship.orgnih.gov This allows for a wide range of transformations, including C-H activation and cross-coupling reactions. escholarship.orgacs.org Mechanistic investigations often combine experimental techniques like kinetic analysis with computational modeling to provide a detailed picture of the reaction intermediates and transition states. escholarship.org

Catalytic Applications and Functional Materials Derived from Nickel Ii Cyanide Hydrate

Catalysis in Nitrile Hydration and Related Organic Transformations

Nickel-catalyzed hydrocyanation is a significant industrial process, and nickel cyanide complexes are key to related transformations. jst.go.jpresearchgate.net The addition of a hydrogen cyanide (HCN) group to unsaturated bonds is a powerful, atom-economical method for producing nitriles, which are valuable intermediates for synthesizing amines, carboxylic acids, and other functional groups. mdpi.comwikipedia.org

One notable system utilizes Ni(CN)2 in conjunction with carbon monoxide (CO) and potassium cyanide (KCN) in an alkaline aqueous medium for the catalytic hydrocyanation of α-ketoalkynes. researchgate.net In this process, the active species is proposed to be the tetracyanonickelate(0) ion, [Ni(CN)4]⁴⁻, formed from the conversion of nickel cyanide. researchgate.net This highlights the role of Ni(CN)2 as a precatalyst that transforms into the active catalytic species under reaction conditions.

Furthermore, nickel-catalyzed transfer hydrocyanation provides an alternative to using highly toxic HCN directly. acs.org In these systems, a donor reagent, such as a malononitrile (B47326) derivative, transfers HCN to a nickel(0) catalyst, generating an active H-Ni-CN species. acs.org This species then participates in the catalytic cycle to hydrocyanate substrates like alkynes. acs.org Mechanistic studies on the interaction of nickel complexes with nitriles, such as the reversible C-CN bond activation of allyl cyanide by a nickel dippe complex, have provided fundamental insights into these catalytic processes. acs.org

The table below summarizes the conditions and outcomes for a nickel-catalyzed transfer hydrocyanation of alkynes.

| Alkyne Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Octyne | 10 mol % Ni(cod)₂/BISBI, 1.2 equiv HCN donor | Toluene | 100 °C | Good | acs.org |

| 5-Decyne | 10 mol % Ni(cod)₂/BISBI, 1.2 equiv HCN donor | Toluene | 100 °C | Good | acs.org |

Investigation of Carbon Dioxide Hydration Catalysis by Nickel-Based Systems

The hydration of carbon dioxide (CO2) is a critical rate-limiting step in carbon capture and utilization technologies. nih.govacs.org While direct catalysis by Ni(CN)2 hydrate (B1144303) is not extensively documented, related nickel-based materials, particularly nickel nanoparticles (NiNPs), have been identified as effective catalysts for this reaction. researchgate.netrsc.org NiNPs have been demonstrated to be the first wholly inorganic heterogeneous catalyst for accelerating CO2 hydration. nih.govacs.org

The proposed mechanism involves the coordination and deprotonation of water molecules on the nickel surface, forming surface-bound hydroxyl groups (Ni-OH). nih.govresearchgate.net These hydroxyls then react with CO2 to form bicarbonate ions. researchgate.net A key advantage of NiNP catalysts is that their activity is independent of pH, unlike many other catalysts that are effective only in alkaline conditions. rsc.org

However, recent studies suggest that the catalytic effect of NiNPs on CO2 hydration is highly dependent on the solvation environment. While NiNPs can accelerate the reaction in water-restricted environments, their catalytic effect may be limited in fully hydrated, bulk solution conditions. nih.gov The investigation into various nickel-based systems continues to be an active area of research for developing efficient CO2 conversion technologies. sci-hub.senih.gov

Application in Oligomerization and Polymerization Reactions

Nickel cyanide plays a role in the synthesis of double metal cyanide (DMC) catalysts, which are important for polymerization reactions. researchgate.netmdpi.com DMC catalysts are heterometallic complexes used in the ring-opening polymerization of epoxides, such as propylene (B89431) oxide, to produce polyols. mdpi.com For instance, a DMC catalyst can be prepared by reacting K2Ni(CN)4 with CoCl2 in the presence of a complexing agent like tert-butyl alcohol. researchgate.net These catalysts have also been found to be effective in the copolymerization of oxiranes and CO2 to produce polycarbonates. mdpi.comias.ac.in

In a different application, nickel(II) complexes have been developed as catalysts for the oligomerization of isocyanides. researchgate.netacs.orgacs.org A series of nickel(II) complexes with organic ligands such as 2,2′-bipyridyl and 1,10-phenanthroline (B135089) have been synthesized and successfully used to produce poly(cyclohexyl isocyanide). acs.orgacs.org While many of these novel catalysts show moderate yields, the complex [Ni(ODA)(bipy)(H2O)]·2.5H2O achieved a yield of 94%, comparable to previously established catalysts like Ni(acac)2 (96% yield). acs.orgacs.org

The table below shows the yields of poly(cyclohexyl isocyanide) using various nickel(II) complex catalysts.

| Catalyst | Yield (%) | Reference |

|---|---|---|

| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | 94 | acs.org |

| Ni(acac)₂ | 96 | acs.org |

| Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂ | 86 | acs.org |

| Other synthesized Ni(II) complexes | 8–52 | acs.orgacs.org |

Hydrogenation Catalysis with Nickel(II) Cyanide-Derived Materials

Materials derived from nickel compounds serve as robust catalysts for hydrogenation reactions, which are fundamental in organic synthesis and industry. researchgate.net For example, supported nickel catalysts are being developed to replace traditional Raney Ni in processes like the hydrogenation of adiponitrile (B1665535) to produce 6-aminocapronitrile and hexamethylenediamine. nih.gov This is particularly relevant as adiponitrile is manufactured via the nickel-catalyzed hydrocyanation of butadiene. researchgate.net

The performance of these supported catalysts is influenced by the support material and preparation method. For instance, in adiponitrile hydrogenation, catalysts are often supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3). nih.gov The acidity of the support can affect selectivity, with stronger acidity sometimes leading to a decrease in the desired primary amines. nih.gov

Another approach involves the preparation of air-stable nickel catalysts from precursors like Ni(cod)2. researchgate.netmdpi.com These catalysts, consisting of nickel nanoparticles on a carbon support (Ni/C), can be stored in air due to the formation of a passivating nickel oxide layer. mdpi.com During the hydrogenation process, the NiO is reduced in-situ to the active metallic nickel. These catalysts have proven effective for the hydrogenation of a wide range of functional groups, including ethylene (B1197577) and acetylene (B1199291) bonds, as well as nitro and keto groups. researchgate.netmdpi.com

The table below presents results for the hydrogenation of quinoline (B57606) using an air-stable 3% Ni/C catalyst.

| Parameter Varied | Condition | Yield of 1,2,3,4-tetrahydroquinoline (B108954) (%) | Reference |

|---|---|---|---|

| Temperature | 100 °C, 100 atm H₂, 24 h | ~95 | mdpi.com |

| Pressure (H₂) | 100 atm, 100 °C, 24 h | ~95 | mdpi.com |

| Catalyst Loading (Ni) | 0.3 mol%, 100 °C, 100 atm H₂, 72 h | ~100 | mdpi.com |

| Catalyst Loading (Ni) | 0.1 mol%, 100 °C, 100 atm H₂, 72 h | ~38 | mdpi.com |

Role in Oxygen Evolution Reactions (OER) and Electrocatalysis

Nickel-based materials are among the most promising and widely studied non-precious metal electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. acs.org Nickel compounds often act as precatalysts that undergo in-situ transformation under anodic potentials in alkaline media to form the catalytically active species, which is widely believed to be a nickel oxyhydroxide (NiOOH) layer. acs.orgresearchgate.net The incorporation of other elements, particularly iron, into the nickel hydroxide (B78521) structure is known to significantly enhance OER activity. acs.orgnih.gov

The performance of OER catalysts is typically evaluated by the overpotential (η) required to achieve a current density of 10 mA cm⁻² and the Tafel slope, which provides insight into the reaction kinetics. Nickel-based catalysts, including oxides, phosphides, nitrides, and bimetallic alloys, have shown excellent performance, often rivaling that of more expensive catalysts. acs.org For example, Ni-Cu bimetallic nanoclusters have been reported as highly efficient OER catalysts. researchgate.net

The table below compares the OER performance of various nickel-based electrocatalysts.

| Catalyst | Overpotential (η) at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|

| Ni-MWCNTs | Not specified, compared to RuO₂ | Lower than RuO₂ | researchgate.net |

| Ni-doped MnO₂ nanorods | 390 mV (in 0.1 M HClO₄) | Not specified | rsc.org |

| Ni-Cu Nanoclusters (52:48 mol%) | 150 mV | Not specified | researchgate.net |

| Ni-CV (after conditioning) | Lower than Ni-CP | Higher than Ni-CP | chemrxiv.org |

Advanced Materials Concepts and Future Research Directions

Exploration as Two-Dimensional Graphene Analogues and Nanotubular Structures

The layered structure of nickel cyanide has led to its exploration as a two-dimensional material, drawing comparisons to graphene. stfc.ac.uk The weak interactions between the square-grid layers in Ni(CN)₂ result in a structure with long-range order in only two dimensions, a characteristic that is of great interest for creating novel materials with unique electronic and mechanical properties. stfc.ac.ukresearchgate.net The formation of two-dimensional cyanide-bridged networks has been demonstrated at air-water interfaces, showcasing a bottom-up approach to creating such materials. researchgate.net

The synthesis of these 2D materials can be achieved through methods like the reaction of a Langmuir monolayer of an amphiphilic pentacyanoferrate complex with Ni²⁺ ions in the subphase. researchgate.net This results in the formation of a two-dimensional iron-nickel cyanide-bridged network. researchgate.net The potential to create nanotubular structures from these layered materials is also an area of active research, leveraging the inherent anisotropy of the layered cyanides.

Doping Strategies for Modulating Electronic and Catalytic Properties

Doping is a key strategy for tailoring the electronic and catalytic properties of nickel cyanide-based materials. The introduction of other elements can significantly alter the material's performance in various applications. For instance, doping nickel-based catalysts with nitrogen has been shown to enhance their catalytic activity for reactions like the hydrogenation of nitriles and the reductive amination of carbonyl compounds. nih.gov

In the context of electrocatalysis, nickel-atom doping of carbon dots has been demonstrated to enhance their photoluminescence performance. nih.gov Similarly, niobium-doped nickel nitride nanosheets have shown enhanced electrocatalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). rsc.org The doping of tungsten disulfide with nickel has also been found to improve its catalytic properties for hydrogen evolution. utexas.edu

The mechanism behind the enhanced catalytic activity often involves the modification of the electronic structure of the host material. For example, in Nb-doped nickel nitride, the dopant optimizes the Gibbs free energy of hydrogen adsorption and lowers the d-band center of nickel, which facilitates the HER process. rsc.org These findings highlight the potential of doping to create highly efficient catalysts based on nickel cyanide and related structures for a range of chemical transformations.

Table 2: Examples of Doping Strategies and Their Effects on Nickel-Based Materials

| Host Material | Dopant | Application | Effect of Doping | Reference |

| Nickel Nanoparticles on Mesoporous Carbon | Nitrogen | Catalytic Hydrogenation | Enhanced catalytic activity for primary amine synthesis | nih.gov |

| Carbon Dots | Nickel | Photoluminescence | Enhanced fluorescence quantum yield | nih.gov |

| Nickel Nitride Nanosheets | Niobium | Electrocatalysis (HER & OER) | Enhanced electrocatalytic activity | rsc.org |

| Tungsten Disulfide | Nickel | Catalytic Hydrogen Evolution | Increased dark catalytic activity | utexas.edu |

Integration with Hybrid and Composite Materials for Enhanced Functionality

The integration of nickel cyanide and its derivatives into hybrid and composite materials is a promising approach to enhance their functionality for various applications. By combining nickel-based components with other materials, such as carbon nanofibers or carbon nanotubes, it is possible to create composites with improved properties.

For example, Ni(OH)₂/carbon nanofiber composites have been synthesized for use in NiZn batteries, demonstrating improved cycling life. acs.org In the realm of electrocatalysis, composites of nickel(II)-N-heterocyclic carbene complexes with carbon nanotubes have shown to be efficient bifunctional electrocatalysts for both the hydrogen and oxygen evolution reactions. acs.org The synergy between the nickel complex and the carbon nanotubes leads to a larger surface area and more active sites, resulting in significantly enhanced electrocatalytic activity. acs.org

Environmental Remediation Applications: Catalytic Oxidation and Adsorption of Cyanide Species

Nickel cyanide and related materials are being investigated for their potential in environmental remediation, particularly for the treatment of cyanide-contaminated water. kashanu.ac.irca.gov Cyanide is a highly toxic substance found in industrial effluents, and its removal is a critical environmental concern. ca.govresearchgate.net

One approach to cyanide remediation is through adsorption. Nanocrystalline ZnO/NiO mixed metal oxide powder has been shown to be effective in removing cyanide from water, with high removal efficiency observed at a pH of 10.5. kashanu.ac.ir Adsorption is considered an appealing method due to its high efficiency and relative simplicity compared to other techniques. kashanu.ac.ir

Another important remediation strategy is the catalytic oxidation of cyanide. andersoneng.com This process involves the destruction of the cyanide molecule, converting it into less toxic substances. andersoneng.com Bio-oxidation, where microorganisms transform cyanide into cyanate (B1221674) and then to ammonium (B1175870) and bicarbonate ions, is one such method. andersoneng.com Additionally, the catalytic properties of materials can be harnessed for this purpose. For instance, the adsorption of cyanide onto activated charcoal in the presence of oxygen can catalyze its conversion to cyanate. andersoneng.com While the direct use of nickel cyanide as a catalyst for this purpose is still an area of research, the development of nickel-based catalysts for oxidation reactions suggests potential applications in this field. rsc.org

Q & A

What are the standard methods for synthesizing nickel cyanide hydrate, and how do reaction conditions influence product purity?

Basic

Nickel cyanide hydrate (Ni(CN)₂·4H₂O) is synthesized by reacting a soluble nickel salt (e.g., NiCl₂ or NiSO₄) with potassium cyanide (KCN) in aqueous solution:

Ni²⁺ + 2CN⁻ → Ni(CN)₂·4H₂O

The product precipitates as bluish-green plates. Anhydrous Ni(CN)₂ is obtained by heating the hydrate at 200°C, yielding a yellow-brown solid . Key factors affecting purity include pH control, stoichiometric ratios, and avoiding excess cyanide to prevent byproduct formation (e.g., complex cyanides). Post-synthesis washing with cold water removes residual KCN .

How do the structural and solubility properties of anhydrous Ni(CN)₂ differ from its hydrated form?

Basic

The hydrate (Ni(CN)₂·4H₂O) forms bluish plates with a layered structure stabilized by water molecules, while anhydrous Ni(CN)₂ adopts a polymeric structure with bridging cyanide ligands. Solubility in water is extremely low for both forms:

- Hydrate solubility: ~5 × 10⁻⁴ mol/L at 18°C (solubility product Ksp ≈ 1 × 10⁻¹⁰) .

- Anhydrous form is slightly soluble in methyl acetate but dissolves in alkaline cyanide solutions to form complexes like [Ni(CN)₄]²⁻ .

What safety protocols are critical when handling nickel cyanide hydrate in laboratory settings?

Basic

Due to acute toxicity (release of HCN in acidic conditions) and nickel’s carcinogenicity, researchers must:

- Use PPE: N95 masks, nitrile gloves, and chemical goggles.

- Avoid contact with acids or water to prevent HCN release.

- Store in sealed containers under inert gas.

In spills, neutralize with sodium hydroxide and contain runoff to prevent aquatic contamination .

How can researchers accurately determine the solubility of nickel cyanide hydrate in aqueous systems?

Advanced

Solubility is quantified via electromotive force (E.M.F.) measurements of Ni²⁺ activity in solution. For Ni(CN)₂·4H₂O, Ksp is calculated using the Nernst equation and ion-selective electrodes. Advanced methods like anion exchange chromatography (e.g., using UV detection at 214 nm) can separate and quantify [Ni(CN)₄]²⁻ complexes in diluted standards .

What spectroscopic techniques characterize nickel cyanide’s complexation with cyanide ions?

Advanced

UV-Vis spectroscopy identifies [Ni(CN)₄]²⁻ complexes (λmax ~300–400 nm). X-ray diffraction (XRD) reveals planar vs. tetrahedral geometries in solid-state structures. For example, K₂[Ni(CN)₄]·H₂O forms orange prisms with a square-planar anion, while excess cyanide induces red-shifted spectra, suggesting [Ni(CN)₆]⁴⁻ formation .

What mechanisms drive nickel cyanide’s clathrate formation with ammonia?

Advanced

Ni(CN)₂ reacts with NH₃ to form clathrates via host-guest interactions. The cyanide framework creates cavities that trap NH₃ molecules. XRD and thermal gravimetric analysis (TGA) confirm stoichiometry (e.g., Ni(CN)₂·2NH₃) and stability. Clathrate dissociation occurs above 100°C, releasing NH₃ .

How can discrepancies in reported hydration states of nickel cyanide be resolved?

Advanced

Literature inconsistencies (e.g., tetrahydrate vs. variable hydration) arise from synthesis conditions. Researchers should use dynamic vapor sorption (DVS) to study hygroscopicity and pair XRD with TGA to quantify water content. Controlled dehydration experiments at 50–200°C clarify phase transitions .

What analytical methods quantify trace nickel cyanide in environmental samples?

Advanced

Inductively coupled plasma mass spectrometry (ICP-MS) detects Ni²⁺ at ppb levels after acid digestion. For cyanide speciation, ion chromatography with amperometric detection separates [CN⁻] and [Ni(CN)₄]²⁻. Method validation requires spiked recovery tests (85–115%) and matrix-matched calibration .

How is the aquatic toxicity of nickel cyanide hydrate assessed in ecotoxicological studies?

Advanced

Acute toxicity (LC50) is tested on Daphnia magna or zebrafish embryos. Chronic exposure assays measure bioaccumulation via atomic absorption spectroscopy (AAS). Environmental risk assessments model Ni(CN)₂ hydrolysis to HCN under acidic conditions (pH <5), which is lethal to aquatic life at 0.1 mg/L .

What methodologies evaluate nickel cyanide’s environmental persistence and remediation strategies?

Advanced

Persistence is studied via hydrolysis kinetics (pH 5–9) and photodegradation under UV light. Remediation approaches include adsorption onto xanthan magnetic nanocomposites (Qmax ≈ 45 mg/g at pH 7) or precipitation with Fe³⁺. Lifecycle analysis (LCA) compares these methods’ efficiency and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。